molecular formula C29H47N5O9 B12303548 Destruxin D2 CAS No. 79385-97-0

Destruxin D2

Cat. No.: B12303548
CAS No.: 79385-97-0
M. Wt: 609.7 g/mol
InChI Key: PQDFKLRXDHJLPB-UHFFFAOYSA-N
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Description

Destruxin D2 is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae. Destruxins are known for their insecticidal, antiviral, and phytotoxic activities. They also exhibit immunosuppressive, antitumor, and antiresorptive properties .

Chemical Reactions Analysis

Types of Reactions: Destruxins undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions for Destruxin D2 are not extensively documented, but similar destruxins have been studied for their reactivity.

Common Reagents and Conditions: Common reagents used in the synthesis of destruxins include hydroxy acids, amino acids, and protective groups like acetonides. Reaction conditions often involve macrolactonization and solid-phase peptide synthesis .

Major Products: The major products formed from these reactions are cyclic depsipeptides with various biological activities. For example, Destruxin E and its analogs have been synthesized and evaluated for their biological functions .

Scientific Research Applications

Destruxin D2, like other destruxins, has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Destruxin A
  • Destruxin B
  • Destruxin E

Comparison: Destruxin D2 shares many properties with other destruxins, such as insecticidal and immunosuppressive activities. each destruxin has unique structural features that influence its specific biological activities. For example, Destruxin B is known for its ability to suppress hepatocellular carcinoma cell growth , while Destruxin A has been studied for its effects on insect immune systems .

Properties

CAS No.

79385-97-0

Molecular Formula

C29H47N5O9

Molecular Weight

609.7 g/mol

IUPAC Name

2-methyl-3-[10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosan-3-yl]propanoic acid

InChI

InChI=1S/C29H47N5O9/c1-15(2)22-27(39)33(8)23(16(3)4)28(40)32(7)18(6)24(36)30-12-11-21(35)43-20(14-17(5)29(41)42)26(38)34-13-9-10-19(34)25(37)31-22/h15-20,22-23H,9-14H2,1-8H3,(H,30,36)(H,31,37)(H,41,42)

InChI Key

PQDFKLRXDHJLPB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C(=O)O

Origin of Product

United States

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